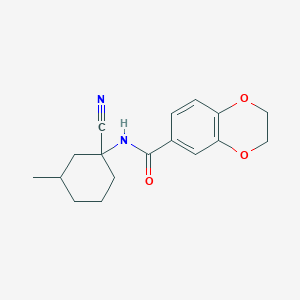
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MDL-100,907, is a selective antagonist of the 5-HT2A receptor. It has been extensively studied for its potential use in treating various psychiatric disorders, such as schizophrenia and depression.
作用機序
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide works by selectively blocking the 5-HT2A receptor, which is known to be involved in the regulation of mood and behavior. By blocking this receptor, N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may help to alleviate symptoms of psychiatric disorders such as schizophrenia and depression.
生化学的および生理学的効果
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have suggested that it may help to increase dopamine release in certain areas of the brain, which could help to alleviate symptoms of depression and schizophrenia. It has also been shown to have anxiolytic and anti-addictive effects, which could make it a promising treatment for anxiety disorders and drug addiction.
実験室実験の利点と制限
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in regulating mood and behavior. However, one limitation is that it is highly selective for the 5-HT2A receptor, which means that it may not be useful for studying the effects of other serotonin receptors.
将来の方向性
There are a number of future directions for research on N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential use in treating drug addiction and anxiety disorders. Other potential areas of research include studying the effects of N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on other serotonin receptors and investigating its potential use in combination with other drugs for the treatment of psychiatric disorders. Overall, N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown great promise as a potential treatment for a variety of psychiatric disorders, and further research is needed to fully understand its potential therapeutic applications.
合成法
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step process involving the reaction of 3-methylcyclohexanone with malonic acid and subsequent cyclization with 3,4-methylenedioxyphenylacetic acid. The resulting compound can then be converted to N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide through a series of reactions involving cyanation and carboxamide formation.
科学的研究の応用
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential use in treating various psychiatric disorders, such as schizophrenia and depression. It has been shown to have a high affinity for the 5-HT2A receptor, which is known to play a role in regulating mood and behavior. Studies have also suggested that N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may have potential as a treatment for drug addiction and anxiety disorders.
特性
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-3-2-6-17(10-12,11-18)19-16(20)13-4-5-14-15(9-13)22-8-7-21-14/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGMMDBDRUUXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2887560.png)
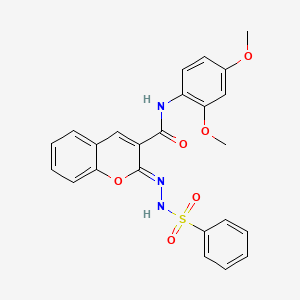
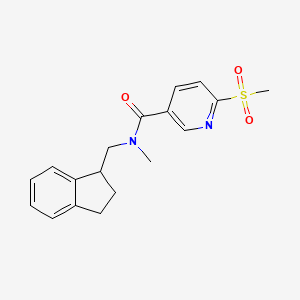
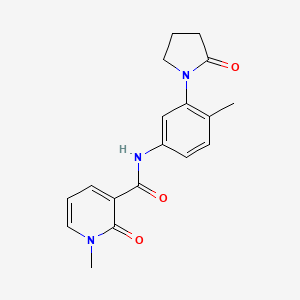
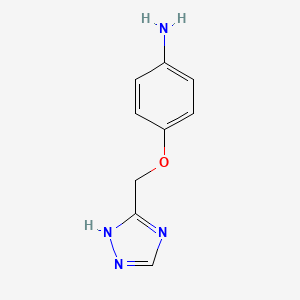
![ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2887568.png)
![N-(3-acetyl-10-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3'-indoline]-5-yl)acetamide](/img/structure/B2887569.png)
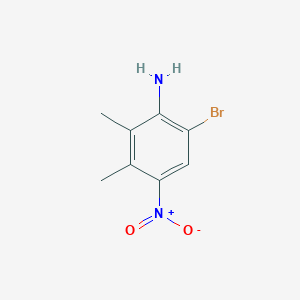
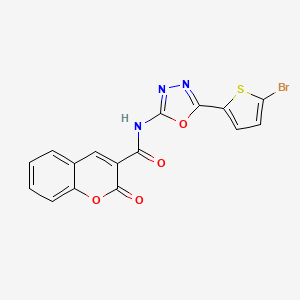
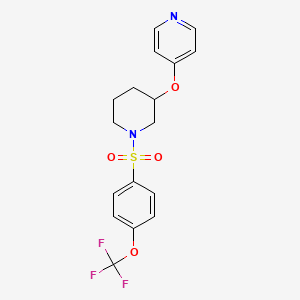
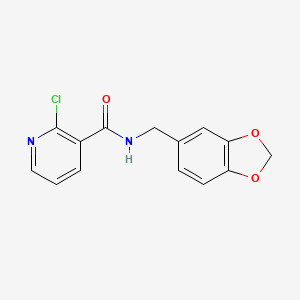
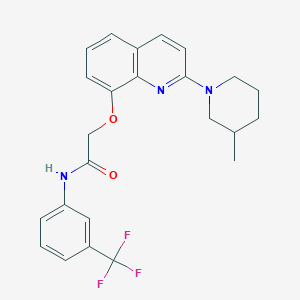
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2887580.png)
![4-(3-fluorophenyl)-N-(2-furylmethyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2887581.png)